![molecular formula C12H9N5O2S B2685213 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid CAS No. 868969-36-2](/img/structure/B2685213.png)
2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid” is a complex organic compound. It contains a pyridine ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a sulfanyl acetic acid group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to show a complex arrangement of rings and functional groups. The pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings would likely contribute to the compound’s aromaticity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings, as well as the sulfanyl acetic acid group . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and 1,2,4-triazolo[4,3-b]pyridazine rings could contribute to its aromaticity and potentially its solubility in various solvents .
Scientific Research Applications
Synthesis and Molecular Docking
The chemical compound has been utilized in the synthesis of novel pyridine and fused pyridine derivatives, demonstrating antimicrobial and antioxidant activity. A series of compounds were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on the target protein, indicating potential as drug candidates due to their biological activities (E. M. Flefel et al., 2018).
Development of Heterocyclic Systems
The compound has also played a role in the synthesis of a new series of nitrogen and sulfur heterocyclic systems. By linking rings like indole, 1,2,4-triazole, pyridazine, and quinoxaline, a new class of heterocyclic compounds was created, showcasing the versatility of this compound in synthesizing biologically relevant structures (A. Boraei et al., 2020).
Herbicide Resistance and Biological Assessment
Research on triazolopyrimidine sulfonanilides, related to the core structure of the chemical , has shed light on their role as herbicides and the development of resistant acetolactate synthase mutants. These findings are crucial for understanding herbicide resistance mechanisms and for the development of new agricultural chemicals (M. Subramanian et al., 1990).
Antitumor and Antimicrobial Activities
The compound has contributed to the development of fused polyheterocycles containing a pyrimidine unit, showing antimicrobial activity. This highlights its potential in creating new drugs with significant biological effects (M. Soliman et al., 2019).
Pseudo-three-component Synthesis
Additionally, the compound's derivatives have been synthesized through a pseudo-three-component reaction, demonstrating its utility in generating biologically active heterocyclic compounds efficiently. This method's simplicity and effectiveness further underscore the compound's value in medicinal chemistry (Maryam Shokoohian et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
It can be inferred that the compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-11(19)7-20-10-4-3-9-14-15-12(17(9)16-10)8-2-1-5-13-6-8/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGIWABBHGYFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.